molecular formula C8H16O3 B13418784 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran CAS No. 4819-82-3

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran

Cat. No.: B13418784
CAS No.: 4819-82-3
M. Wt: 160.21 g/mol
InChI Key: CENLRESKVLHEPM-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of a tetrahydropyran ring substituted with a 2-(2-methoxyethoxy) group. This compound is known for its versatility and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s ether linkage allows it to act as a hydrogen bond acceptor, facilitating interactions with various biomolecules. These interactions can influence the stability and activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties compared to linear ether compounds. This ring structure enhances its stability and reactivity, making it a valuable compound in various chemical processes .

Properties

CAS No.

4819-82-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-methoxyethoxy)oxane

InChI

InChI=1S/C8H16O3/c1-9-6-7-11-8-4-2-3-5-10-8/h8H,2-7H2,1H3

InChI Key

CENLRESKVLHEPM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCCO1

Origin of Product

United States

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